N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazolopyrimidine core, an azepane ring, and a furan carboxamide moiety
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors on cell surfaces.
Mode of action
The compound’s interaction with its targets would depend on its chemical structure. For instance, it might inhibit an enzyme’s activity or bind to a receptor, triggering a cellular response .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter that pathway’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the azepane ring and the furan carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: It may be utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives and azepane-containing molecules. Examples are:
- N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Uniqueness
The uniqueness of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQPNGWGESCUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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